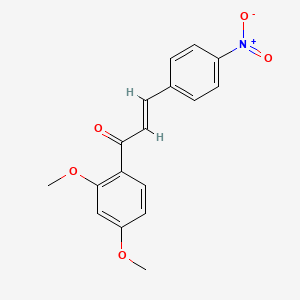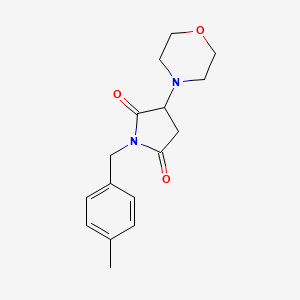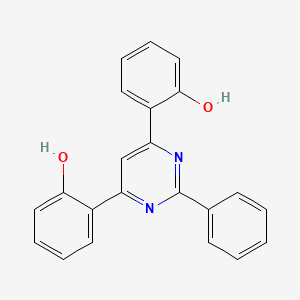
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as DNP, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. DNP is a potent electron transport chain uncoupler that has been extensively studied for its potential use in various fields, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. This compound dissipates the proton gradient by allowing protons to leak across the membrane, which results in the generation of heat instead of ATP. The uncoupling effect of this compound has been extensively studied, and various mechanisms have been proposed to explain its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase metabolic rate, oxygen consumption, and heat production. This compound has also been shown to improve insulin sensitivity, reduce oxidative stress, and decrease inflammation. However, this compound has also been shown to have toxic effects, including hyperthermia, gastrointestinal disturbance, and neurotoxicity.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has several advantages as a research tool, including its ability to uncouple oxidative phosphorylation, its low cost, and its availability. However, this compound also has several limitations, including its potential toxicity, its non-specific effects, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. One potential direction is to develop more potent and selective mitochondrial uncouplers for the treatment of metabolic disorders and neurodegenerative diseases. Another direction is to study the role of this compound in protein folding and binding. Additionally, further research is needed to understand the toxic effects of this compound and to develop safer alternatives for research purposes.
Conclusion:
In conclusion, this compound, or this compound, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound has been extensively studied for its potential use as a mitochondrial uncoupler in the treatment of various diseases and as a research tool to study the electron transport chain and protein folding. However, this compound also has toxic effects, and further research is needed to develop safer alternatives for research purposes.
Synthesis Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base catalyst. The resulting compound is then purified by recrystallization to obtain pure this compound. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential use as a mitochondrial uncoupler in the treatment of obesity, diabetes, and neurodegenerative diseases. This compound has also been used as a research tool to study the electron transport chain and oxidative phosphorylation. Additionally, this compound has been used as a probe to study the thermodynamics of protein folding and binding.
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-14-8-9-15(17(11-14)23-2)16(19)10-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZAUGJPNDKBM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)


![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)

![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)
